molecular formula C23H44O2 B8511436 2-[(12-Cyclohexyldodecyl)oxy]oxane CAS No. 89596-38-3

2-[(12-Cyclohexyldodecyl)oxy]oxane

Cat. No.: B8511436
CAS No.: 89596-38-3
M. Wt: 352.6 g/mol
InChI Key: ILNITKDCFDCKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(12-Cyclohexyldodecyl)oxy]oxane is a synthetic organic compound featuring an oxane (tetrahydropyran) ring linked via an ether bond to a 12-cyclohexyldodecyl chain. The cyclohexyl group introduces steric bulk and lipophilicity, while the oxane ring contributes to structural rigidity.

Properties

CAS No.

89596-38-3

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-(12-cyclohexyldodecoxy)oxane

InChI

InChI=1S/C23H44O2/c1(3-5-7-10-16-22-17-11-9-12-18-22)2-4-6-8-14-20-24-23-19-13-15-21-25-23/h22-23H,1-21H2

InChI Key

ILNITKDCFDCKLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCCCOC2CCCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Cyclohexane Derivatives with Long Alkyl Chains
  • Cyclohexane, (1-octylnonyl) (C₂₃H₄₆): Structure: A cyclohexane ring attached to a heptadecane chain. Molecular Weight: 322.61 g/mol. Key Differences: Lacks the oxane ring and ether linkage present in the target compound.
Oxane-Based Ethers
  • 2-[2-(3-Bromopropoxy)ethoxy]oxane (C₁₀H₁₉BrO₃):
    • Structure : Oxane ring with a brominated alkoxy-ethoxy substituent.
    • Synthesis : Prepared via alkylation of alcohols with dibromides, analogous to methods used for other oxane derivatives .
    • Key Differences : Shorter alkyl chain (C₃ vs. C₁₂) and bromine substitution enhance reactivity for further functionalization, unlike the inert cyclohexyl group in the target compound.
Pyridyl-Oxane Hybrids
  • 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698): Structure: Oxane fused with a bicyclic system and a pyridyl group. Biological Activity: High affinity for α4β2 nicotinic receptors (Kᵢ = 0.78 nM). Key Differences: The pyridyl group and bicyclic framework confer distinct electronic properties and receptor specificity compared to the non-aromatic, alkyl-substituted target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, estimated)
2-[(12-Cyclohexyldodecyl)oxy]oxane C₂₃H₄₄O₂ 364.61 Ether, oxane, cyclohexyl ~450 (extrapolated)
Cyclohexane, (1-octylnonyl) C₂₃H₄₆ 322.61 Cyclohexyl, alkyl chain 330–350 (literature range)
Dodecane C₁₂H₂₆ 170.33 Linear alkane 216–218
2-[2-(3-Bromopropoxy)ethoxy]oxane C₁₀H₁₉BrO₃ 267.16 Ether, bromoalkoxy, oxane ~250–270

Notes:

  • The target compound’s long alkyl chain and cyclohexyl group increase hydrophobicity compared to linear alkanes (e.g., dodecane) .
  • Brominated oxane derivatives exhibit higher reactivity due to the presence of a leaving group (bromine), unlike the target compound’s stable ether linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.